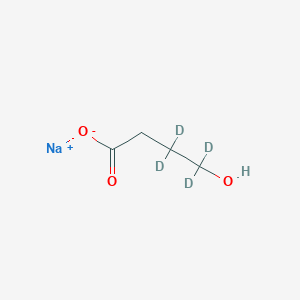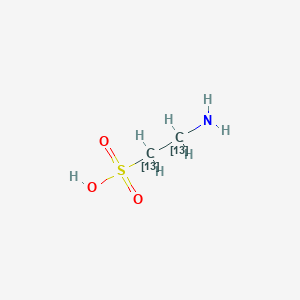![molecular formula C13H19NO5S B1421615 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266541-83-6](/img/structure/B1421615.png)
4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid, also known by its CAS number 102014-42-6 , has a molecular weight of 147.17 g/mol . Its chemical structure consists of an ethoxyphenyl group, a methylsulfonyl group, and a butanoic acid moiety.
Molecular Structure Analysis
The molecular formula of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is C₁₃H₁₉NO₅ . To visualize its structure, refer to the ChemSpider link here .
Scientific Research Applications
1. Bioconversion and Metabolite Characterization
- Application : Utilization in microbial-based surrogate biocatalytic systems to produce significant quantities of mammalian metabolites for structural characterization, particularly in nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
2. Synthesis and Chemical Properties
- Application : Involved in the synthesis of various chemical compounds, such as 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, using specific catalysts for efficient and green synthesis (Moosavi-Zare et al., 2013).
- Application : Employed in the creation of N-Substituted-β-amino Acid Derivatives containing various chemical moieties, showcasing antimicrobial properties against specific bacterial and fungal strains (Mickevičienė et al., 2015).
3. Molecular Docking and Vibrational Studies
- Application : Conducting vibrational, structural, electronic, and optical studies of derivatives of this compound, providing insights into their stability, reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018).
4. Nutritional and Antioxidant Properties
- Application : Investigating its derivatives like DL-2-hydroxy-(4-methylthio)butanoic acid for their role in poultry nutrition, showing potential in improving intestinal homeostasis and quality of poultry products (Martín-Venegas et al., 2013).
5. Antimicrobial Activity
- Application : Synthesizing novel compounds from this class for their antimicrobial activities, demonstrating effectiveness against various bacterial strains (Zareef et al., 2008).
6. Synthesis of Complex Organic Compounds
- Application : Integral in the synthesis of complex organic compounds such as CCR5 antagonists, indicating its relevance in developing treatments for conditions like HIV (Ikemoto et al., 2005).
7. Novel Synthesis Methods
- Application : Innovative synthesis methods for derivatives of this compound, showing potential for broad applications in chemical research (Yang et al., 2012).
properties
IUPAC Name |
4-(2-ethoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-19-12-8-5-4-7-11(12)14(20(2,17)18)10-6-9-13(15)16/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXJZWJJESXMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)






